2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride
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Overview
Description
2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for modifying the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce different functional groups into the piperazine ring .
Scientific Research Applications
2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as selective α2-adrenergic receptor antagonists, which can influence various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonist activity.
1-(2-Pyrimidyl)piperazine: Used as a derivatization reagent for carboxyl groups on peptides.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Utilized in various chemical and pharmaceutical applications.
Uniqueness
Its ability to act as a building block for more complex molecules and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H17Cl2N3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
2-methyl-1-pyridin-4-ylpiperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10;;/h2-5,9,12H,6-8H2,1H3;2*1H |
InChI Key |
BLIRYLUEJHKOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
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